molecular formula C18H14BNO2 B2403128 (2-(9H-carbazol-9-yl)phenyl)boronic acid CAS No. 1189047-28-6

(2-(9H-carbazol-9-yl)phenyl)boronic acid

Cat. No.: B2403128
CAS No.: 1189047-28-6
M. Wt: 287.13
InChI Key: MBWDMWMXFNHYLL-UHFFFAOYSA-N
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Description

(2-(9H-carbazol-9-yl)phenyl)boronic acid: is an organic compound with the molecular formula C18H14BNO2 . It is a boronic acid derivative where a carbazole moiety is attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Safety and Hazards

When handling “(2-(9H-carbazol-9-yl)phenyl)boronic acid”, avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

“(2-(9H-carbazol-9-yl)phenyl)boronic acid” has a wide range of applications in chemical and pharmaceutical research . It can be used as a ligand and catalyst derivative in coordination chemistry and organic synthesis . It can also be used to prepare borane complexes for exploring hydrogen storage and hydrogen transport research . In the biological field, it is also used as a component of targeted drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(9H-carbazol-9-yl)phenyl)boronic acid typically involves the reaction of carbazole with 2-bromoiodobenzene to form 9-(2-bromophenyl)-9H-carbazole. This intermediate is then treated with n-butyllithium and triisopropyl borate to yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity .

Comparison with Similar Compounds

Uniqueness:

    (2-(9H-carbazol-9-yl)phenyl)boronic acid: is unique due to its specific structural arrangement, which can influence its reactivity and the types of products formed in coupling reactions. .

Properties

IUPAC Name

(2-carbazol-9-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BNO2/c21-19(22)15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWDMWMXFNHYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1N2C3=CC=CC=C3C4=CC=CC=C42)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189047-28-6
Record name 2-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride)
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